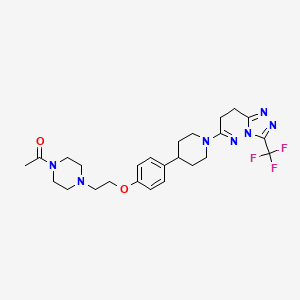
AZD3514
Übersicht
Beschreibung
AZD3514 ist ein First-in-Class-Medikament, das oral bioverfügbar ist und als Androgenrezeptor-Inhibitor und selektiver Androgenrezeptor-Downregulator wirkt. Es wird hauptsächlich auf sein Potenzial zur Behandlung von kastrationsresistentem Prostatakrebs untersucht, einer Form von Prostatakrebs, der trotz der Reduzierung des Androgenspiegels weiter fortschreitet .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren anschließende Reaktion unter spezifischen Bedingungen. Die genauen Syntheserouten und industriellen Produktionsverfahren sind proprietär, und detaillierte Informationen sind in der öffentlichen Literatur nicht leicht zugänglich. Die Verbindung wird zur oralen Verabreichung formuliert, wobei Studien verschiedene Dosierungsschemata untersuchen, um ihr pharmakokinetisches Profil zu optimieren .
Wissenschaftliche Forschungsanwendungen
AZD3514 hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Onkologie. Es wurde gezeigt, dass es das Wachstum von androgenabhängigen Prostatatumoren in präklinischen Modellen hemmt und den prostataspezifischen Antigenspiegel in klinischen Studien reduziert . Die Verbindung wird auch auf ihr Potenzial zur Behandlung anderer Androgenrezeptor-bedingter Erkrankungen untersucht. Neben der Verwendung in der Krebsforschung wird this compound auf seine breiteren Implikationen für das Verständnis der Androgenrezeptor-Signalübertragung und seine Rolle in verschiedenen biologischen Prozessen untersucht .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es den Androgenrezeptor angreift, ein Schlüsselfaktor beim Fortschreiten von kastrationsresistentem Prostatakrebs. Die Verbindung bindet an die Ligandenbindungsdomäne des Androgenrezeptors, hemmt seine nukleare Translokation und reguliert die Rezeptorspiegel nach unten . Dieser duale Wirkmechanismus führt zur Hemmung der Androgenrezeptor-Signalübertragung, was zu einem reduzierten Tumorwachstum und einem verringerten prostataspezifischen Antigenspiegel führt .
Wirkmechanismus
Target of Action
AZD3514, also known as “1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone” or “CS-1443”, primarily targets the androgen receptor (AR), an important molecular target in the progression of prostate cancer . The AR signaling pathway plays a key role in advanced disease settings .
Mode of Action
this compound modulates AR signaling through two distinct mechanisms. Firstly, it inhibits the ligand-driven nuclear translocation of AR, preventing the receptor from reaching the nucleus and binding to DNA. Both of these actions were observed in vitro and in vivo .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the AR signaling pathway. By inhibiting AR translocation and downregulating AR levels, this compound disrupts the normal function of this pathway, which is crucial for the growth and survival of prostate cancer cells .
Pharmacokinetics
this compound is orally bioavailable and was rapidly absorbed in clinical trials, with peak plasma concentration occurring between 1 to 3 hours following oral administration. After reaching peak concentration, plasma levels declined in a biphasic manner, with the majority of this compound eliminated by 24 hours post-dose .
Result of Action
The action of this compound results in a number of cellular events associated with the loss of AR function. In vitro, this compound caused a rapid reduction in Prostate-Specific Antigen (PSA) synthesis, with a significant decrease in PSA mRNA being evident within 2 to 3 hours of compound treatment . Additionally, this compound treatment reduced AR protein levels in cells maintained in steroid-depleted conditions .
Action Environment
The efficacy of this compound can be influenced by the environment in which it is administered. For instance, the formulation of this compound was switched from capsules to tablets at a certain dosage to increase exposure . Furthermore, the presence of androgens in the environment can affect the action of this compound, as it inhibits androgen-dependent AR signaling .
Biochemische Analyse
Biochemical Properties
AZD3514 plays a pivotal role in biochemical reactions by interacting with the androgen receptor (AR). It binds to the AR ligand-binding domain with high selectivity, inhibiting both androgen-dependent and androgen-independent AR signaling . This interaction leads to a dose-dependent inhibition of cell survival in prostate cancer cells expressing wild-type and mutated AR . Additionally, this compound reduces prostate-specific antigen (PSA) synthesis and AR protein levels, further disrupting AR signaling pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In prostate cancer cells, it inhibits cell growth and induces apoptosis by disrupting AR signaling . The compound also affects cell signaling pathways, leading to a rapid reduction in PSA synthesis and a decrease in PSA mRNA levels . Furthermore, this compound influences gene expression by inhibiting the translocation of AR from the cytoplasm to the nucleus, thereby preventing AR-mediated transcriptional activation .
Molecular Mechanism
The molecular mechanism of this compound involves two distinct pathways: inhibition of ligand-driven nuclear translocation of AR and downregulation of AR protein levels . By binding to the AR ligand-binding domain, this compound prevents the conformational changes required for AR dimerization and nuclear translocation . This inhibition disrupts AR signaling and reduces the expression of AR target genes, such as PSA and TMPRSS2 . Additionally, this compound downregulates AR protein levels, further impairing AR signaling and promoting apoptosis in prostate cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits rapid inhibition of AR signaling, with significant reductions in PSA synthesis and AR protein levels occurring within hours of treatment . These effects are sustained over time, with maximal inhibition observed within 18-24 hours . Long-term studies have shown that this compound maintains its efficacy in reducing AR signaling and promoting apoptosis in prostate cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In castrated rat assays, oral dosing of this compound at 100 mg/kg once daily significantly inhibited testosterone-induced growth of sexual accessory organs . Higher doses, such as 2000 mg BID, were found to be non-tolerable due to grade 2 toxicities, including nausea and vomiting . Lower doses demonstrated moderate anti-tumor activity with significant PSA declines and objective responses in prostate cancer models .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate AR signaling. The compound interacts with enzymes and cofactors that modulate AR activity, leading to a reduction in AR protein levels and inhibition of AR-mediated transcription . These interactions disrupt metabolic flux and alter metabolite levels, contributing to the compound’s anti-tumor effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to AR and other nuclear hormone receptors . This distribution pattern is crucial for its efficacy in inhibiting AR signaling and promoting apoptosis in prostate cancer cells .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound inhibits the nuclear translocation of AR, preventing its accumulation in the nucleus and subsequent transcriptional activation of AR target genes . This inhibition is mediated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments . By disrupting AR localization, this compound effectively impairs AR signaling and induces apoptosis in prostate cancer cells .
Analyse Chemischer Reaktionen
AZD3514 durchläuft verschiedene Arten chemischer Reaktionen, wobei der Schwerpunkt auf seiner Interaktion mit dem Androgenrezeptor liegt. Es hemmt sowohl androgenabhängige als auch androgenunabhängige Signalwege. Die Verbindung moduliert die Androgenrezeptor-Signalübertragung durch zwei verschiedene Mechanismen: Hemmung der Liganden-gesteuerten nuklearen Translokation des Androgenrezeptors und Herunterregulierung der Rezeptor-Spiegel . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Androgenrezeptor-Liganden und verschiedene Zelllinien, die den Androgenrezeptor exprimieren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, stehen typischerweise in Zusammenhang mit der Hemmung der Androgenrezeptor-Signalübertragung und der Reduzierung des prostataspezifischen Antigenspiegels .
Vergleich Mit ähnlichen Verbindungen
AZD3514 ist in seinem dualen Wirkmechanismus einzigartig, der es von anderen Androgenrezeptor-Inhibitoren unterscheidet. Ähnliche Verbindungen umfassen Bicalutamid und Enzalutamid, die ebenfalls den Androgenrezeptor angreifen, aber nicht die gleiche Herunterregulierung des Rezeptors zeigen . Eine weitere Verbindung mit ähnlichen Eigenschaften ist ARD1, die auch das androgenunabhängige Wachstum von Prostatatumoren hemmt .
Eigenschaften
IUPAC Name |
1-[4-[2-[4-[1-[3-(trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]phenoxy]ethyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F3N7O2/c1-18(36)33-14-12-32(13-15-33)16-17-37-21-4-2-19(3-5-21)20-8-10-34(11-9-20)23-7-6-22-29-30-24(25(26,27)28)35(22)31-23/h2-5,20H,6-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEYDSHPKCSIJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677133 | |
| Record name | 1-{4-[2-(4-{1-[3-(Trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}phenoxy)ethyl]piperazin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240299-33-5 | |
| Record name | AZD 3514 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240299-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AZD-3514 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240299335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{4-[2-(4-{1-[3-(Trifluoromethyl)-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}phenoxy)ethyl]piperazin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1240299-33-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-3514 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/127DSS8X7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: AZD3514 is a selective androgen receptor downregulator (SARD). [, ] It binds to the androgen receptor (AR) ligand-binding domain, preventing androgen binding and subsequent AR-mediated signaling. [, ] This leads to the inhibition of AR-dependent transcription and downstream effects like reduced prostate-specific antigen (PSA) synthesis. [, ]
ANone: Unlike bicalutamide, which primarily blocks androgen binding, this compound also downregulates AR protein levels. [, ] This dual mechanism contributes to its potential in treating CRPC, even in cells resistant to conventional anti-androgens. []
ANone: this compound inhibits ligand-driven nuclear translocation of the androgen receptor and downregulates AR protein levels. [] This leads to a decrease in AR-dependent transcription, resulting in reduced prostate-specific antigen (PSA) synthesis and inhibition of cell growth in AR-expressing prostate cancer cells. [, ]
ANone: While the provided abstracts don't explicitly mention the molecular formula and weight, this information can be deduced from the full chemical name: 1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone. The molecular formula is C26H32F3N9O2, and the molecular weight is 563.58 g/mol.
ANone: The provided abstracts do not include specific spectroscopic data for this compound.
ANone: The provided research papers primarily focus on the pharmacological aspects of this compound. Information regarding its material compatibility, catalytic properties, computational chemistry data, analytical methods, and environmental impact is not included in these research papers.
ANone: The research highlights a time-dependent effect on this compound pharmacokinetics, specifically a reduction in exposure with continuous dosing. [] This suggests the need for further investigation into its stability and potential formulation strategies to improve its pharmacokinetic profile.
ANone: While the provided abstracts don't specifically mention SHE regulations, adherence to ethical guidelines and regulatory standards is implicit in conducting preclinical and clinical research. [, ]
ANone: Initial clinical studies using a once-daily dosing schedule of this compound were modified to a twice-daily regimen to counteract the time-dependent reduction in exposure and achieve sufficient drug levels. [] This highlights the importance of optimizing dosing strategies based on PK data.
ANone: Research suggests that low baseline testosterone levels may enhance the PSA reduction effects of this compound. [] Conversely, combining this compound with abiraterone acetate, a drug that lowers testosterone, did not lead to significant PSA decreases. [] This highlights the complex interplay between this compound and the androgen axis.
ANone: Preclinical studies demonstrate this compound's ability to inhibit the growth of AR-dependent Dunning R3327H prostate tumors in rats. [] Additionally, this class of compounds showed antitumor activity in the HID28 mouse model of CRPC, an androgen-independent model. []
ANone: In vitro studies showed promising results with this compound inhibiting cell growth in bicalutamide-resistant (LNCaP-CR) and androgen-independent (LNCaP-AI) prostate cancer cell lines. [] This suggests potential for overcoming resistance mechanisms associated with conventional anti-androgens.
ANone: While the provided information doesn't delve into specific resistance mechanisms for this compound, it highlights its activity in CRPC models resistant to bicalutamide and androgen deprivation therapy. [, ] This suggests a distinct resistance profile compared to existing therapies, warranting further investigation.
ANone: The primary focus of the provided research is on understanding the mechanism of action, PK/PD, and preliminary efficacy of this compound. As such, information regarding specific drug delivery strategies, biomarkers for predicting efficacy, or diagnostics is not included.
ANone: The research on this compound reflects the ongoing pursuit of novel therapies for CRPC, particularly those targeting the androgen receptor signaling axis. It represents a step forward in developing SARDs as a potential treatment strategy for this challenging disease. [, ]
ANone: The development and study of this compound exemplify the collaborative nature of pharmaceutical research, involving expertise in medicinal chemistry, pharmacology, oncology, and clinical research. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

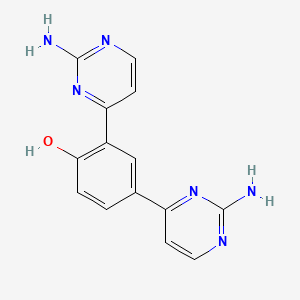
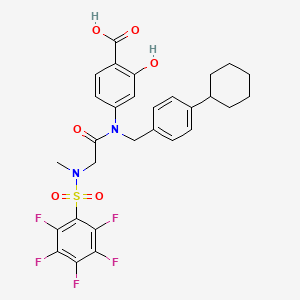

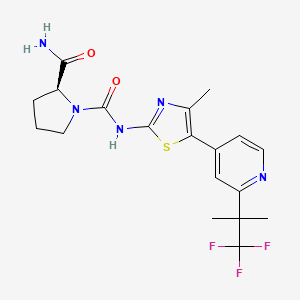
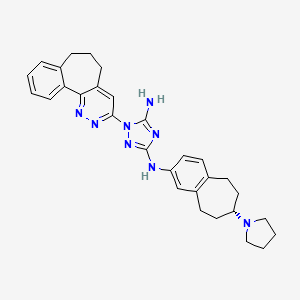
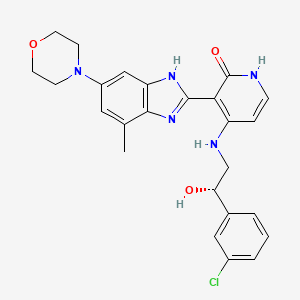
![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)
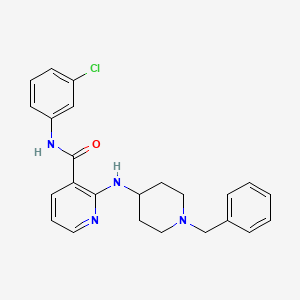
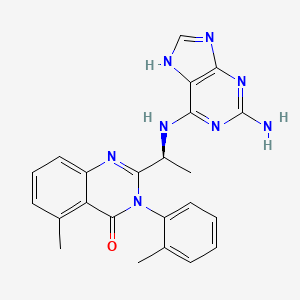
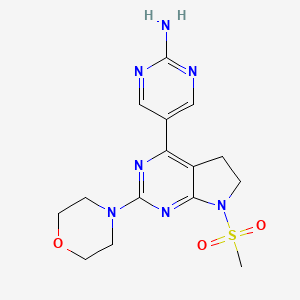
![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)

